N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe reaction conditions often include the use of solvents like N,N-dimethylformamide and the presence of sulfur to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent choice, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will vary based on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzamide or benzimidazole rings.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: This compound features a quinoline moiety instead of the isopropylthio group, which may result in different chemical and biological properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound lacks the benzamide group and has different reactivity and applications.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-15(2)28-17-9-7-8-16(14-17)23(27)26-19-11-4-3-10-18(19)22-24-20-12-5-6-13-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVANYSWWXRWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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